molecular formula C7H4Cl2O2 B599202 2,6-Dichlorobenzoic-d3 Acid CAS No. 1219805-50-1

2,6-Dichlorobenzoic-d3 Acid

Katalognummer: B599202
CAS-Nummer: 1219805-50-1
Molekulargewicht: 194.025
InChI-Schlüssel: MRUDNSFOFOQZDA-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichlorobenzoic-d3 Acid is a deuterium-labeled derivative of 2,6-Dichlorobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C7HD3Cl2O2, and it has a molecular weight of 194.03 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzoic-d3 Acid typically involves the deuteration of 2,6-Dichlorobenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, the reaction of 2,6-Dichlorobenzoic Acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2,6-Dichlorobenzoic-d3 Acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:

Wirkmechanismus

The mechanism of action of 2,6-Dichlorobenzoic-d3 Acid is primarily related to its role as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of the compound in different environments, providing insights into molecular targets and pathways involved in various processes .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichlorobenzoic-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its ability to provide detailed isotopic information, making it invaluable in research applications where precise tracking of molecular transformations is required.

Eigenschaften

CAS-Nummer

1219805-50-1

Molekularformel

C7H4Cl2O2

Molekulargewicht

194.025

IUPAC-Name

2,6-dichloro-3,4,5-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI-Schlüssel

MRUDNSFOFOQZDA-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl

Synonyme

2,6-Dichlorobenzoic-d3 Acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.